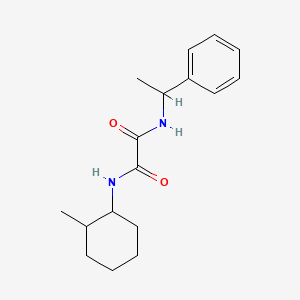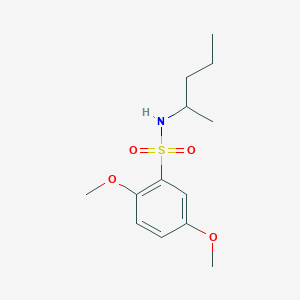
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide
描述
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide, also known as AH7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a Japanese pharmaceutical company, Asahi Chemical Industry Co., Ltd. AH7921 has been found to have a potent analgesic effect and is being studied for its potential use in the treatment of pain.
作用机制
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide works by binding to the mu opioid receptor in the central nervous system. This binding activates the receptor, resulting in the inhibition of pain signals. N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has also been found to have a weak affinity for the delta opioid receptor.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to cause respiratory depression, similar to other opioid analgesics. It has also been found to cause a decrease in body temperature and heart rate. N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a lower potential for abuse and dependence than other opioid analgesics.
实验室实验的优点和局限性
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has a number of advantages and limitations for use in lab experiments. Its potent analgesic effect makes it a useful tool for studying pain pathways in animals. However, its potential for respiratory depression and other physiological effects must be taken into account when using it in animal studies.
未来方向
There are a number of future directions for research on N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide. One potential area of study is its use in the treatment of chronic pain. Another area of study is its potential for use in the treatment of opioid addiction, due to its lower potential for abuse and dependence. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide and its potential for use in clinical settings.
科学研究应用
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential use in the treatment of pain. In animal studies, N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a potent analgesic effect that is comparable to morphine. It has also been found to have a longer duration of action than morphine, making it a potential candidate for use in chronic pain management.
属性
IUPAC Name |
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-6-7-11-15(12)19-17(21)16(20)18-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15H,6-8,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKHSWYHLNRDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116943.png)
![2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)
![ethyl 5-phenyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4116957.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4116958.png)

![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)

